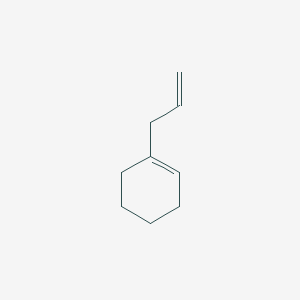

1-ALLYLCYCLOHEXENE

Übersicht

Beschreibung

. It is a colorless liquid with a distinct odor and is used in various chemical reactions and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-ALLYLCYCLOHEXENE can be synthesized through the allylation of cyclohexene. One common method involves the reaction of cyclohexene with allyl chloride in the presence of a strong base such as sodium hydroxide . The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of cyclohexene, 1-(2-propenyl)- often involves the partial hydrogenation of benzene to cyclohexene, followed by allylation. This process is efficient and yields high purity products suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

1-ALLYLCYCLOHEXENE undergoes several types of chemical reactions, including:

Reduction: The compound can be reduced to cyclohexane derivatives using hydrogenation techniques.

Substitution: It can participate in substitution reactions where the allyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide with a tungsten catalyst.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

Substitution: Allyl chloride and a strong base like sodium hydroxide.

Major Products Formed

Oxidation: Cyclohexanone, adipic acid.

Reduction: Cyclohexane derivatives.

Substitution: Various substituted cyclohexenes depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1-Allylcyclohexene serves as a starting material for synthesizing more complex organic molecules. Its double bond and allyl group make it reactive towards various reagents, allowing for diverse synthetic pathways. The following reactions are particularly relevant:

- Oxidation : this compound can be oxidized to produce cyclohexanone or adipic acid using oxidizing agents such as potassium permanganate or hydrogen peroxide. This transformation is significant in producing valuable intermediates in organic synthesis.

- Reduction : The compound can be reduced to yield cyclohexane derivatives through hydrogenation processes, which are essential in refining chemical products.

- Substitution Reactions : It can undergo substitution reactions where the allyl group is replaced by other functional groups, enabling the creation of various substituted cyclohexenes.

Biological Applications

In biological research, this compound has been investigated for its interactions with biological systems. Its volatile nature allows it to be studied in the context of volatile organic compounds (VOCs) emitted from essential oils and other natural sources. Research has identified its role among several VOCs that may have therapeutic properties or environmental impacts .

Industrial Applications

This compound is utilized in the production of polymers and resins. Its reactivity makes it suitable for various polymerization processes, including:

- Cyclopolymerization : This process involves using this compound to create cyclic polymers, which are valuable in materials science for developing new materials with specific properties .

- Polymer Production : It is employed in synthesizing branched-chain alicyclic dienes and other related compounds that are crucial for producing high-performance materials .

Case Studies

Several studies have highlighted the applications of this compound:

- Synthesis of Cyclohexanone : A study demonstrated the efficient oxidation of this compound to cyclohexanone using potassium permanganate as an oxidizing agent. This reaction showcased its utility as a precursor in organic synthesis .

- Volatile Organic Compound Studies : Research analyzing VOC emissions from essential oils identified this compound among other compounds emitted during evaporation. This study emphasized its relevance in understanding potential health impacts associated with VOC exposure .

- Polymerization Techniques : Investigations into polymerization methods using this compound illustrated its effectiveness in producing high-quality polymers with desirable properties for industrial applications .

Wirkmechanismus

The mechanism of action of cyclohexene, 1-(2-propenyl)- involves its ability to undergo various chemical reactions due to the presence of the double bond and the allyl group. These functional groups make it reactive towards oxidizing agents, reducing agents, and other chemical reagents. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it is carried out .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cyclohexene: A simpler compound with the formula C6H10, used in similar chemical reactions but lacks the allyl group.

1-Propenyl-cyclohexane: Another derivative with a similar structure but different reactivity due to the position of the propenyl group.

Uniqueness

1-ALLYLCYCLOHEXENE is unique due to the presence of both the cyclohexene ring and the allyl group, which confer distinct reactivity and versatility in chemical synthesis. This makes it valuable in various industrial and research applications .

Biologische Aktivität

1-Allylcyclohexene (ACH) is an organic compound with a unique structure that has garnered attention for its potential biological activities. This article provides a detailed overview of the biological activity associated with ACH, including its mechanisms of action, case studies, and research findings.

This compound is characterized by its allyl group attached to a cyclohexene ring, which contributes to its reactivity. The compound can undergo various chemical reactions, including oxidation and reduction, leading to the formation of different derivatives such as cyclohexanone and various substituted cyclohexenes. The presence of the double bond in ACH enhances its reactivity towards electrophiles and nucleophiles, making it a valuable precursor in organic synthesis and biological studies.

Antimicrobial Activity

ACH has been evaluated for its antimicrobial properties. In a study assessing the biological activity of various compounds, ACH exhibited significant antimicrobial effects against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated that ACH was particularly effective against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Activity

Research has shown that ACH possesses anti-inflammatory properties. In vivo studies demonstrated that ACH significantly inhibited carrageenan-induced paw edema in rats, indicating its potential use in treating inflammatory conditions. The compound's ability to modulate inflammatory pathways may be attributed to its structural features that allow interaction with biological targets involved in inflammation .

Antioxidant Activity

The antioxidant capacity of ACH has also been investigated. Studies utilizing various assays have confirmed that ACH can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for protecting cells from oxidative damage, which is implicated in various diseases .

1. Antimicrobial Efficacy Study

A comprehensive study evaluated the antimicrobial efficacy of ACH against multiple pathogens. The results showed that ACH had an MIC of 6.72 mg/mL against E. coli and 6.63 mg/mL against S. aureus. These findings support the potential application of ACH in developing new antimicrobial agents .

| Pathogen | MIC (mg/mL) |

|---|---|

| E. coli | 6.72 |

| S. aureus | 6.63 |

2. Anti-inflammatory Mechanism Investigation

In another study, the anti-inflammatory effects of ACH were examined using a rat model. The results indicated that treatment with ACH reduced paw edema significantly at doses of 1, 2, and 3 hours post-administration, demonstrating its potential as an anti-inflammatory therapeutic agent.

| Time (h) | Edema Reduction (%) |

|---|---|

| 1 | 94.69 |

| 2 | 89.66 |

| 3 | 87.83 |

Eigenschaften

IUPAC Name |

1-prop-2-enylcyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14/c1-2-6-9-7-4-3-5-8-9/h2,7H,1,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTUOTYSUNDPMPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90159258 | |

| Record name | Cyclohexene, 1-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13511-13-2 | |

| Record name | Cyclohexene, 1-(2-propenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013511132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexene, 1-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.